molecular formula C7H2F5N3 B15202256 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile CAS No. 1816290-25-1

5-(Pentafluoroethyl)pyrimidine-2-carbonitrile

Cat. No.: B15202256
CAS No.: 1816290-25-1
M. Wt: 223.10 g/mol
InChI Key: GGNFRHPEYLAGFK-UHFFFAOYSA-N
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Description

5-(Pentafluoroethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H2F5N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the pentafluoroethyl group and the carbonitrile group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile typically involves the reaction of pentafluoroethyl-substituted precursors with pyrimidine derivatives under specific conditions. One common method includes the use of pentafluoroethyl iodide and a pyrimidine-2-carbonitrile derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)pyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The pentafluoroethyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the pentafluoroethyl group.

Scientific Research Applications

5-(Pentafluoroethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis and cancer progression . The compound’s effects are mediated through binding to the active site of the target protein, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile: A closely related compound with similar structural features but lacking the pentafluoroethyl group.

    Pentafluoroethylbenzene: Shares the pentafluoroethyl group but has a different core structure.

    2,4-Diaminopyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

5-(Pentafluoroethyl)pyrimidine-2-carbonitrile is unique due to the presence of both the pentafluoroethyl group and the carbonitrile group, which confer distinct chemical and biological properties. The pentafluoroethyl group enhances the compound’s lipophilicity and stability, while the carbonitrile group provides a site for further chemical modifications.

Properties

CAS No.

1816290-25-1

Molecular Formula

C7H2F5N3

Molecular Weight

223.10 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H2F5N3/c8-6(9,7(10,11)12)4-2-14-5(1-13)15-3-4/h2-3H

InChI Key

GGNFRHPEYLAGFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#N)C(C(F)(F)F)(F)F

Origin of Product

United States

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